molecular formula C10H9FO4 B7848311 Methyl 3-fluoro-6-methoxybenzoylformate

Methyl 3-fluoro-6-methoxybenzoylformate

Cat. No.: B7848311
M. Wt: 212.17 g/mol
InChI Key: FEWJDMADOXJIJV-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-6-methoxybenzoylformate is a specialized organic compound characterized by its unique molecular structure, which includes a fluorine atom and a methoxy group attached to a benzoylformate moiety. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-fluoro-6-methoxybenzoylformate typically involves the following steps:

  • Fluorination: The starting material, 3-fluoro-6-methoxybenzoic acid, undergoes fluorination to introduce the fluorine atom at the desired position.

  • Esterification: The fluorinated compound is then esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-fluoro-6-methoxybenzoylformate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups at the fluorine or methoxy positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, and aldehydes.

  • Reduction: Alcohols and other reduced derivatives.

  • Substitution: Derivatives with different functional groups.

Scientific Research Applications

Methyl 3-fluoro-6-methoxybenzoylformate has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

Methyl 3-fluoro-6-methoxybenzoylformate can be compared with other similar compounds, such as Methyl 3-fluoro-4-methoxybenzoylformate and Methyl 3-fluoro-5-methoxybenzoylformate. These compounds share structural similarities but differ in the position of the methoxy group, leading to variations in their chemical properties and biological activities.

Comparison with Similar Compounds

  • Methyl 3-fluoro-4-methoxybenzoylformate

  • Methyl 3-fluoro-5-methoxybenzoylformate

  • Methyl 3-fluoro-6-methoxybenzoate

Properties

IUPAC Name

methyl 2-(5-fluoro-2-methoxyphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO4/c1-14-8-4-3-6(11)5-7(8)9(12)10(13)15-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWJDMADOXJIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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